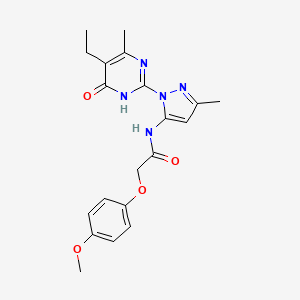
6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been synthesized through various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
1. Transcription Factor Inhibition
A study by Palanki et al. (2000) explored the structure-activity relationship of compounds related to "6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide," focusing on their potential to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This research aimed to improve the oral bioavailability of these compounds. They found that certain modifications in the pyrimidine ring of these compounds could maintain or enhance their activity, highlighting their potential as transcription factor inhibitors (Palanki et al., 2000).
2. Antipathogenic Activity
In the realm of antimicrobial research, Limban et al. (2011) synthesized and characterized a number of acylthioureas, including derivatives related to "6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide." They tested these compounds for their interaction with bacterial cells, noting significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This study underlines the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
3. Synthesis and Spectroscopic Studies
Sukach et al. (2015) conducted a study on the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, involving compounds structurally similar to "6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide." They examined the spectroscopic properties and potential applications of these analogues, demonstrating the utility of these compounds in the development of new molecular structures with specific functional properties (Sukach et al., 2015).
4. Potential in Cancer Treatment
A study by Liu et al. (2015) synthesized a series of pyrimidinedione derivatives, closely related to the queried compound, and evaluated their antiproliferative activities in colorectal cancer HCT116 cells. They found that these compounds showed potent antitumor activity, indicating their potential as targeted inhibitors for cancer treatment (Liu et al., 2015).
5. Antitubercular and Antibacterial Activities
Bodige et al. (2020) synthesized a series of carboxamide derivatives, which share structural similarities with "6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide." These compounds were screened for antitubercular and antibacterial activities, and some derivatives were found to be more potent than standard drugs like Pyrazinamide and Streptomycin. This suggests the compound's relevance in developing new antimicrobial agents (Bodige et al., 2020).
Eigenschaften
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-phenylmethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O2/c20-15-7-6-13(8-14(15)19(21,22)23)26-18(27)16-9-17(25-11-24-16)28-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNDYJXUXXKLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

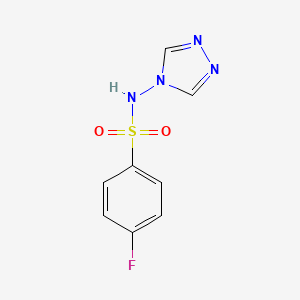
![4-[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]-N-(oxan-4-yl)benzamide](/img/structure/B2896278.png)
![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)
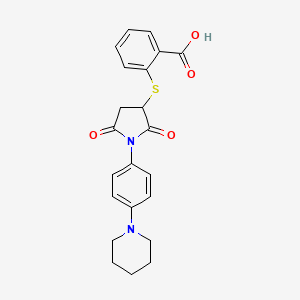
![7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2896283.png)
![N~4~-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2896286.png)
![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)
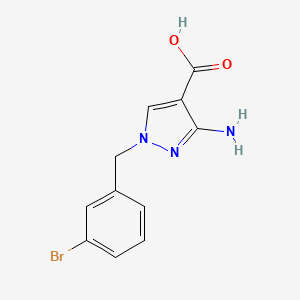

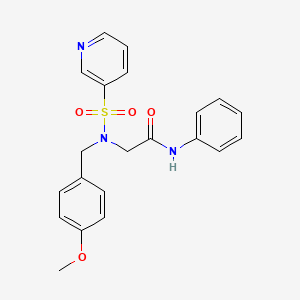
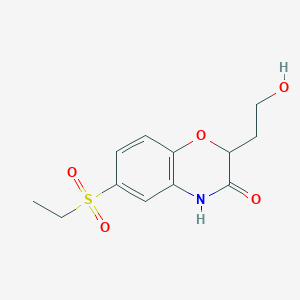
![N-(2,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2896296.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2896297.png)
